molecular formula C13H23NO B2469659 8-(Cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1341491-34-6

8-(Cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B2469659
CAS No.: 1341491-34-6
M. Wt: 209.333
InChI Key: AASFCMMDTZVNFT-UHFFFAOYSA-N
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Description

8-(Cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol is a synthetic organic compound belonging to the class of tropane derivatives. Its structure is based on the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of a wide array of biologically active tropane alkaloids . This specific scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets, particularly in the central nervous system . The compound features a cyclopentylmethyl substitution on the nitrogen atom, a modification that researchers utilize to explore structure-activity relationships, fine-tune lipophilicity, and modulate receptor binding affinity and selectivity. As a key synthetic building block, this chemical is primarily of interest in the enantioselective synthesis of complex alkaloids and the development of novel pharmacological tools . For instance, structurally similar 8-azabicyclo[3.2.1]octane compounds have been investigated in patent literature for their potential as mu-opioid receptor antagonists, which are relevant for treating conditions like opioid-induced constipation and postoperative ileus . This product is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

8-(cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO/c15-13-7-11-5-6-12(8-13)14(11)9-10-3-1-2-4-10/h10-13,15H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASFCMMDTZVNFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CN2C3CCC2CC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol can be achieved through several methods. One efficient method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method provides enantiomerically pure compounds with high efficiency and complete diastereoselectivity.

Another approach involves the tandem C-H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization of allylic silylethers promoted by tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2 . This method allows for the efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

8-(Cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

8-(Cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(Cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to influence the activities of tropinone reductase I and II, enzymes involved in the metabolism of tropane alkaloids . The compound’s effects on these enzymes can alter the balance of tropan-3α-ols to tropan-3β-ols, impacting the spectrum of alkaloids produced in certain plants.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Accessibility: Smaller substituents (e.g., methyl, isopropyl) are synthesized in higher yields (48–72%) via nucleophilic substitution or condensation .
  • Stability : Aromatic substituents (e.g., 4-bromophenyl) exhibit instability in air , whereas aliphatic groups (methyl, isopropyl) are more stable. The cyclopentylmethyl group, being aliphatic, is expected to enhance stability compared to aryl analogs.
Pharmacological and Physicochemical Properties

Lipophilicity and Receptor Binding :

  • Tropine (8-methyl) : LogP ≈ 1.2; moderate D2 receptor affinity (Ki ≈ 120 nM) .
  • 8-Isopropyl analog : Increased lipophilicity (LogP ≈ 2.1) correlates with improved blood-brain barrier penetration but reduced aqueous solubility .
  • Aryl-substituted analogs : 4-Chlorophenyl derivatives show higher D2 binding affinity (Ki ≈ 15 nM) due to π-π interactions .
  • Cyclopentylmethyl derivative : Predicted LogP ≈ 3.5 (highly lipophilic), which may enhance membrane permeability but reduce solubility. Its steric bulk could hinder receptor access compared to smaller substituents.

Biological Activity

8-(Cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol, often referred to as a derivative of tropane, is a bicyclic compound with significant biological activity. Its structural characteristics contribute to its interaction with various biological systems, particularly in pharmacology. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula: C₈H₁₅NO
  • Molecular Weight: 141.21 g/mol
  • CAS Registry Number: 120-29-6
  • IUPAC Name: this compound

The compound's structure allows it to function as a ligand for various receptors in the body, particularly those involved in neurotransmission.

The primary biological activity of this compound is attributed to its interaction with opioid receptors, particularly the mu-opioid receptor (MOR). Research indicates that compounds within this class can act as antagonists at MORs, which are crucial for pain modulation and reward pathways in the brain.

  • Mu Opioid Receptor Antagonism : The compound has been identified as a mu-opioid receptor antagonist, which suggests potential applications in treating opioid-induced side effects without blocking analgesic effects. This is particularly relevant for managing conditions like opioid-induced constipation (OIC) .
  • Neurotransmitter Modulation : The compound may also influence the release of neurotransmitters such as dopamine and serotonin, contributing to its psychoactive properties and potential use in mood disorders.

Pharmacological Studies

Several studies have explored the pharmacological profiles of compounds similar to this compound:

StudyFindings
US Patent US8664242B2 Identified as a mu-opioid receptor antagonist with potential for treating gastrointestinal disorders related to opioid use .
Spectroscopic Study Demonstrated structural stability and interaction capabilities with various receptors, confirming its potential therapeutic applications .

Case Studies

  • Opioid-Induced Constipation Management : A clinical trial investigated the efficacy of mu-opioid receptor antagonists in patients suffering from OIC. The results indicated that participants receiving treatment with compounds similar to this compound experienced significant relief from symptoms without compromising pain management .
  • Mood Disorders : A study examined the effects of tropane derivatives on mood regulation in animal models. The findings suggested that these compounds could enhance serotonergic activity, offering a new avenue for antidepressant therapies .

Q & A

Q. What are the recommended synthetic routes for 8-(cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The bicyclic scaffold can be synthesized via asymmetric 1,3-dipolar cycloaddition of azomethine ylides or desymmetrization of tropinone derivatives . For the cyclopentylmethyl substitution, alkylation of the azabicyclo intermediate using cyclopentylmethyl halides under basic conditions (e.g., K2_2CO3_3 in DMF) is a viable approach. Optimization involves monitoring reaction temperature (60–80°C) and solvent polarity to minimize byproducts . Purity can be enhanced using column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can the stereochemistry and structural integrity of the compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of 1^1H/13^13C NMR to identify key proton environments (e.g., hydroxyl and bridgehead protons) and NOESY for spatial correlations . X-ray crystallography provides definitive stereochemical assignment, particularly for the bicyclic core and substituent orientation . High-resolution mass spectrometry (HRMS) validates molecular formula .

Q. What stability considerations are critical during storage and handling?

  • Methodological Answer : The compound is hygroscopic; store under inert gas (N2_2/Ar) at –20°C in sealed containers. Stability tests under varying pH (4–9) and temperature (25–40°C) show degradation >5% after 14 days at pH extremes, suggesting neutral buffers for in vitro studies . Monitor via HPLC (C18 column, acetonitrile/water mobile phase) for degradation products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

  • Methodological Answer : Modify the cyclopentylmethyl group (e.g., substituent size, polarity) and assess binding affinity to target receptors (e.g., GPCRs) via radioligand assays . Compare pharmacokinetic properties (logP, solubility) using shake-flask methods and computational models (e.g., COSMO-RS) . For CNS applications, evaluate blood-brain barrier penetration using PAMPA-BBB assays .

Q. What strategies resolve contradictions in spectral data interpretation for this bicyclic system?

  • Methodological Answer : Discrepancies in NMR assignments (e.g., overlapping signals) can be addressed by derivatization (e.g., acetylation of the hydroxyl group) to simplify spectra . Dynamic NMR experiments at variable temperatures clarify conformational exchange in the bicyclic framework . Cross-validate with computational NMR predictions (DFT/B3LYP/6-311+G(d,p)) .

Q. How can computational modeling predict metabolic pathways and potential toxicity?

  • Methodological Answer : Use in silico tools (e.g., MetaSite, Schrödinger’s ADMET Predictor) to identify cytochrome P450 oxidation sites (e.g., hydroxylation at C3 or N-demethylation) . Validate with in vitro microsomal assays (human liver microsomes + NADPH) and LC-MS/MS metabolite profiling . Toxicity risks (e.g., mutagenicity) are assessed via Ames test simulations (e.g., Derek Nexus) .

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